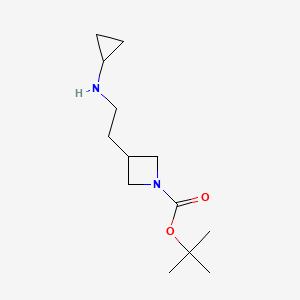
1-Methyl-4-(pyridin-2-ylmethyl)piperazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Methyl-4-(pyridin-2-ylmethyl)piperazine is a heterocyclic organic compound with the molecular formula C10H15N3. It is a derivative of piperazine, a chemical structure commonly found in various pharmaceuticals and bioactive molecules. This compound is characterized by the presence of a piperazine ring substituted with a methyl group and a pyridin-2-ylmethyl group.
Méthodes De Préparation
The synthesis of 1-Methyl-4-(pyridin-2-ylmethyl)piperazine can be achieved through several methods. One common approach involves the cyclization of 1,2-diamine derivatives with sulfonium salts . Another method includes the Ugi reaction, which is a multicomponent reaction that forms piperazine derivatives . Additionally, the ring opening of aziridines under the action of N-nucleophiles and the intermolecular cycloaddition of alkynes bearing amino groups are also employed . Industrial production methods often utilize these synthetic routes due to their efficiency and high yield.
Analyse Des Réactions Chimiques
1-Methyl-4-(pyridin-2-ylmethyl)piperazine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the piperazine ring can be substituted with various functional groups using reagents like alkyl halides.
Cyclization: Cyclization reactions can form more complex heterocyclic structures.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can introduce various alkyl or aryl groups into the piperazine ring.
Applications De Recherche Scientifique
1-Methyl-4-(pyridin-2-ylmethyl)piperazine has a wide range of applications in scientific research:
Biology: This compound is employed in the study of biological systems, particularly in the investigation of enzyme interactions and receptor binding.
Mécanisme D'action
The mechanism of action of 1-Methyl-4-(pyridin-2-ylmethyl)piperazine involves its interaction with specific molecular targets, such as enzymes and receptors. The piperazine ring allows for strong binding to these targets, facilitating the modulation of their activity. The pyridin-2-ylmethyl group enhances the compound’s ability to penetrate biological membranes, increasing its efficacy in biological systems .
Comparaison Avec Des Composés Similaires
1-Methyl-4-(pyridin-2-ylmethyl)piperazine can be compared to other piperazine derivatives, such as:
1-(2-Pyridin-4-yl-ethyl)piperazine: Similar in structure but with different substitution patterns, leading to variations in biological activity.
1-[2-(Trifluoromethyl)pyridin-4-yl]piperazine: Contains a trifluoromethyl group, which significantly alters its chemical properties and applications.
2-((4-(Pyridin-2-yl)piperazin-1-yl)methyl)benzothioamide: A more complex derivative with additional functional groups, used in specialized applications.
The uniqueness of this compound lies in its specific substitution pattern, which provides a balance of hydrophilicity and lipophilicity, making it versatile for various applications.
Propriétés
Formule moléculaire |
C11H17N3 |
|---|---|
Poids moléculaire |
191.27 g/mol |
Nom IUPAC |
1-methyl-4-(pyridin-2-ylmethyl)piperazine |
InChI |
InChI=1S/C11H17N3/c1-13-6-8-14(9-7-13)10-11-4-2-3-5-12-11/h2-5H,6-10H2,1H3 |
Clé InChI |
OQTGVUOABUAUIJ-UHFFFAOYSA-N |
SMILES canonique |
CN1CCN(CC1)CC2=CC=CC=N2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


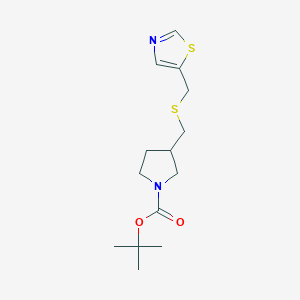
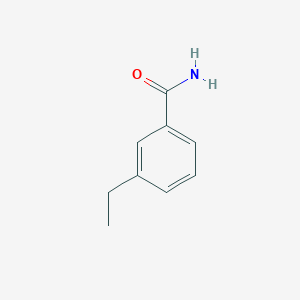
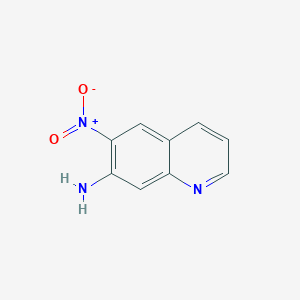
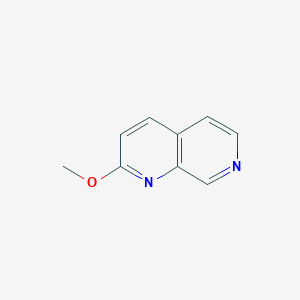

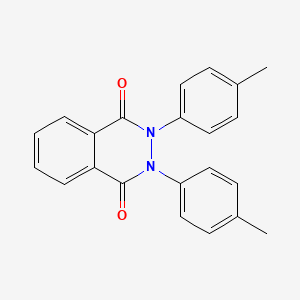


![4-{[(2S)-Oxiran-2-yl]methoxy}aniline](/img/structure/B13951794.png)
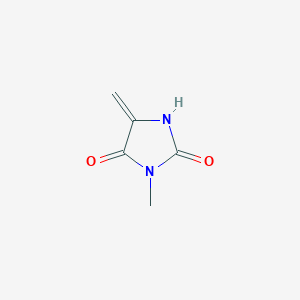

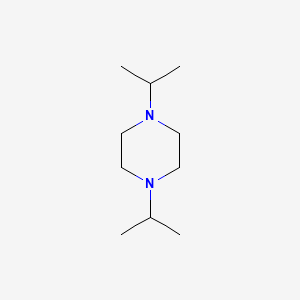
![3,5-Dichloro-2-[[2-(3-methylphenoxy)acetyl]carbamothioylamino]benzoic acid](/img/structure/B13951817.png)
